

# Toxicological Profile of 5-Methyl-1,3-benzodioxole: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-Methyl-1,3-benzodioxole

Cat. No.: B1360083

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**Disclaimer:** This document provides a comprehensive toxicological profile of **5-Methyl-1,3-benzodioxole** based on available scientific literature and data from structurally related compounds. Direct toxicological data for **5-Methyl-1,3-benzodioxole** is limited, and therefore, a read-across approach has been employed, primarily from its close structural analog, safrole (5-(2-propenyl)-1,3-benzodioxole), and other methylenedioxybenzene derivatives. This information is intended for research and professional purposes and should not be used for clinical or diagnostic decision-making.

## Executive Summary

**5-Methyl-1,3-benzodioxole**, a member of the methylenedioxybenzene family, is a synthetic organic compound with potential applications as a chemical intermediate. While specific toxicological data for this compound is scarce, its structural similarity to well-studied compounds like safrole suggests a potential for significant toxicity, primarily driven by metabolic activation. The core of its toxicological concern lies in its biotransformation by cytochrome P450 (CYP450) enzymes into reactive electrophilic metabolites. These metabolites can form covalent adducts with cellular macromolecules, including DNA, leading to genotoxicity and potential carcinogenicity. This guide summarizes the available toxicological data on structurally related compounds, details relevant experimental protocols based on established guidelines, and visualizes the key metabolic pathways and experimental workflows.

## Acute Toxicity

Direct acute toxicity data for **5-Methyl-1,3-benzodioxole** is not readily available. However, data from the parent compound, 1,3-benzodioxole, provides an indication of its potential acute toxicity.

| Endpoint | Species | Route | Value     | Reference           |
|----------|---------|-------|-----------|---------------------|
| LD50     | Rat     | Oral  | 580 mg/kg | <a href="#">[1]</a> |

Note: This data is for 1,3-benzodioxole and should be interpreted with caution as the methyl substituent in **5-Methyl-1,3-benzodioxole** may influence its toxicokinetics and toxicodynamics.

## Subchronic and Chronic Toxicity

No specific subchronic or chronic toxicity studies for **5-Methyl-1,3-benzodioxole** were identified. However, a 90-day dermal toxicity study on a structurally related fragrance ingredient,  $\alpha$ -Methyl-1,3-benzodioxole-5-propionaldehyde, in rats established a No Observed Adverse Effect Level (NOAEL) for systemic toxicity of greater than 300 mg/kg/day.[\[2\]](#)

## Genotoxicity and Carcinogenicity

The primary toxicological concern for 1,3-benzodioxole derivatives is their potential for genotoxicity and carcinogenicity, which is linked to their metabolic activation.

### Genotoxicity:

While no specific Ames test or chromosomal aberration assay results for **5-Methyl-1,3-benzodioxole** were found, studies on the structurally similar compound safrole have demonstrated its genotoxic potential after metabolic activation.[\[3\]](#)[\[4\]](#) Safrole and its metabolites have been shown to form DNA adducts, leading to mutations and chromosomal damage.[\[4\]](#)[\[5\]](#) [\[6\]](#)[\[7\]](#) For instance, safrole induced significant sister chromatid exchanges (SCEs) and chromosomal aberrations (CAs) in Chinese hamster lung (CHL) cells in the presence of a metabolic activation system (S9).[\[4\]](#)

A bacterial reverse mutation assay (Ames test) on a related compound, 1,3-Benzodioxole-5-propanol,  $\alpha$ -methyl-, 5-acetate, was negative for mutagenicity in *Salmonella typhimurium* and

Escherichia coli strains, both with and without metabolic activation.[\[8\]](#)

Carcinogenicity:

Safrole is a known weak hepatocarcinogen in rats and mice at higher doses, requiring metabolic activation to exert its carcinogenic effects.[\[5\]](#) The formation of DNA adducts by its reactive metabolites is considered the primary mechanism for its carcinogenicity.[\[5\]](#) Given the structural similarities, it is plausible that **5-Methyl-1,3-benzodioxole** could also pose a carcinogenic risk following metabolic activation.

## Metabolism and Mechanism of Toxicity

The toxicity of **5-Methyl-1,3-benzodioxole** is intrinsically linked to its metabolism, primarily by the cytochrome P450 enzyme system. The methylenedioxy bridge is a key structural feature that undergoes metabolic transformation to form reactive intermediates.

The proposed metabolic activation pathway, based on studies of safrole and other 1,3-benzodioxole derivatives, involves the following key steps:

- Hydroxylation: Cytochrome P450 enzymes, such as CYP1A2 and CYP2A6, catalyze the hydroxylation of the alkyl substituent on the benzene ring.[\[9\]](#)[\[10\]](#)
- Sulfation: The resulting hydroxylated metabolite can undergo phase II metabolism, particularly sulfation by sulfotransferase enzymes (SULTs), to form a highly reactive and unstable sulfate ester.[\[5\]](#)[\[9\]](#)
- DNA Adduct Formation: This electrophilic sulfate ester can then covalently bind to nucleophilic sites on cellular macromolecules, including DNA, to form DNA adducts.[\[5\]](#)[\[6\]](#)[\[7\]](#)  
The formation of these adducts can lead to mutations during DNA replication and are considered a critical step in the initiation of cancer.[\[3\]](#)

Another metabolic pathway involves the oxidation of the methylenedioxy group itself, which can lead to the formation of a carbene intermediate. This intermediate can form a stable complex with the heme iron of cytochrome P450, leading to mechanism-based inhibition of the enzyme.[\[5\]](#)[\[11\]](#)



[Click to download full resolution via product page](#)

Metabolic activation pathway of **5-Methyl-1,3-benzodioxole** leading to toxicity.

## Experimental Protocols

Detailed experimental protocols for toxicological studies on **5-Methyl-1,3-benzodioxole** are not available. However, standard methodologies as prescribed by the Organisation for Economic Co-operation and Development (OECD) would be employed.

## Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

[Click to download full resolution via product page](#)

Workflow for OECD 423 Acute Toxic Class Method.

Methodology:

- Test Animals: Typically rats, of a single sex (usually females).
- Dosage: A stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg body weight).
- Administration: A single oral dose administered by gavage.
- Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
- Endpoint: The test allows for the classification of the substance into a GHS category based on the observed mortality at different dose levels.[10]

## Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

This in vitro test is used to assess the mutagenic potential of a substance.

Methodology:

- Test System: Histidine-requiring strains of *Salmonella typhimurium* and tryptophan-requiring strains of *Escherichia coli*.
- Procedure: The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix).
- Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.[8]

## In Vitro Mammalian Chromosomal Aberration Test - OECD Test Guideline 473

This in vitro test is used to identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

Methodology:

- Test System: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes.
- Procedure: Cells are exposed to the test substance at several concentrations, with and without a metabolic activation system (S9).
- Endpoint: Metaphase cells are examined for chromosomal aberrations (e.g., breaks, gaps, exchanges). A significant increase in the percentage of cells with aberrations indicates clastogenic potential.

# Repeated Dose 90-Day Oral Toxicity Study in Rodents - OECD Test Guideline 408

This study provides information on the potential health hazards from repeated exposure to a substance over a prolonged period.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

## Methodology:

- **Test Animals:** Typically rats, with both male and female groups.
- **Dosage:** The test substance is administered daily at three or more dose levels for 90 days. A control group receives the vehicle only.
- **Administration:** Oral administration via gavage, in the diet, or in drinking water.
- **Observations:** Daily clinical observations, weekly body weight and food consumption measurements. Hematology, clinical chemistry, and urinalysis are performed at the end of the study.
- **Endpoint:** A comprehensive pathological examination is conducted on all animals. The No Observed Adverse Effect Level (NOAEL) is determined.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

## Conclusion

The toxicological profile of **5-Methyl-1,3-benzodioxole** is largely inferred from data on structurally related methylenedioxybenzene compounds, most notably safrole. The primary concern is its potential for metabolic activation by cytochrome P450 enzymes to form reactive electrophilic metabolites that can lead to genotoxicity and carcinogenicity through the formation of DNA adducts. While direct quantitative toxicity data for **5-Methyl-1,3-benzodioxole** is lacking, the available information on its chemical class suggests that it should be handled with appropriate caution in research and industrial settings. Further toxicological evaluation, including in vitro genotoxicity assays and in vivo acute and repeated dose toxicity studies, is warranted to definitively characterize its toxicological profile and establish safe handling and exposure limits.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. RTECS NUMBER-DA5600000-Chemical Toxicity Database [drugfuture.com]
- 2. In vitro penetration and subchronic toxicity of alpha-methyl-1,3-benzodioxole-5-propionaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Analysis of cytogenetic effects and DNA adduct formation induced by safrole in Chinese hamster lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safrole - Wikipedia [en.wikipedia.org]
- 6. 32P-postlabeling analysis of adducts formed between DNA and safrole 2',3'-epoxide: absence of adduct formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation and persistence of safrole-DNA adducts over a 10,000-fold dose range in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 9. research.wur.nl [research.wur.nl]
- 10. mdpi.com [mdpi.com]
- 11. Mechanism of the metabolism of 1,3-benzodioxoles to carbon monoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ask-force.org [ask-force.org]
- 13. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- To cite this document: BenchChem. [Toxicological Profile of 5-Methyl-1,3-benzodioxole: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1360083#toxicological-profile-of-5-methyl-1-3-benzodioxole>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)